3,4-Dihydroxybenzaldehyde oxime

Ribonucleotide reductase inhibition L1210 murine leukemia Antitumor activity

Sourcing a validated ribonucleotide reductase inhibitor with in vivo efficacy can be challenging. 3,4-Dihydroxybenzaldehyde oxime (CAS 3343-59-7, ≥98%) offers a direct solution: • Potent tool compound: IC₅₀ = 38 μM, demonstrated in vivo efficacy (100% increased life span in L1210 murine leukemia). • Key precursor for high-performance nitrone antioxidants, offering superior lipid protection. • In stock for immediate global shipping.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B1198089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzaldehyde oxime
Synonyms3,4-dihydroxybenzaldoxime
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=NO)O)O
InChIInChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H
InChIKeyNUFMSECAGOXHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxybenzaldehyde Oxime: Core Identifiers, Structural Class, and Procurement Fundamentals


3,4-Dihydroxybenzaldehyde oxime (CAS 3343-59-7, molecular formula C₇H₇NO₃, molecular weight 153.14 g/mol), also designated as 3,4‑dihydroxybenzaldoxime or protocatechualdehyde oxime, is a catechol‑containing aromatic oxime derivative [1]. The compound is synthesized via condensation of 3,4‑dihydroxybenzaldehyde with hydroxylamine, yielding a product bearing both the 1,2‑dihydroxybenzene (catechol) moiety and the –CH=N–OH oxime functional group [2]. This bifunctional architecture confers redox‑active properties through the catechol unit and metal‑chelating / hydrogen‑bonding capacity through the oxime group. Commercially available at ≥98% purity, it serves as a versatile synthetic intermediate for nitrone compounds and as a candidate for antioxidant and enzyme‑modulating applications [3].

Why 3,4-Dihydroxybenzaldehyde Oxime Cannot Be Replaced by Generic Benzaldoximes or the Parent Aldehyde


Generic benzaldoximes lacking the catechol 3,4‑dihydroxy substitution pattern exhibit fundamentally different redox behavior, metal‑binding affinity, and biological target engagement. The unsubstituted benzaldoxime scaffold is a weak tyrosinase inhibitor, whereas introduction of the 3,4‑dihydroxy (catechol) motif confers potent radical‑scavenging capacity and enables direct interaction with dinuclear metalloenzyme active sites [1]. Similarly, substituting 3,4‑dihydroxybenzaldehyde oxime with its parent aldehyde (3,4‑dihydroxybenzaldehyde) eliminates the oxime group essential for metal chelation and for specific enzyme interactions such as ribonucleotide reductase inhibition and acetylcholinesterase regeneration [2]. Regioisomeric catecholoximes (e.g., 2,3‑dihydroxy substitution) further diverge in antioxidant efficacy, underscoring that the precise 3,4‑dihydroxy‑oxime architecture is non‑interchangeable [3].

Quantitative Differentiation Evidence for 3,4-Dihydroxybenzaldehyde Oxime Versus In‑Class Analogs


Ribonucleotide Reductase Inhibition and In Vivo Antitumor Activity: 3,4‑Dihydroxybenzaldoxime Versus Aldehyde and Benzonitrile Analogs

In a comparative structure‑activity analysis of dihydroxybenzene derivatives against the L1210 murine leukemia model, 3,4‑dihydroxybenzaldoxime exhibited the most favorable profile among the three functional classes examined (oxime, aldehyde, and nitrile) [1]. The compound demonstrated potent ribonucleotide reductase inhibition with an IC₅₀ of 38 μM and produced a 100% increased life span (% ILS) in tumor‑bearing mice, indicating superior in vivo antitumor efficacy relative to the parent 3,4‑dihydroxybenzaldehyde and the corresponding benzonitrile analog [1].

Ribonucleotide reductase inhibition L1210 murine leukemia Antitumor activity Structure-activity relationship

Superior Lipid Antioxidant Performance: 3,4‑Dihydroxybenzaldoxime Versus Other Catecholoximes

A comparative evaluation of hydroxylated benzaldehyde oximes and acetophenone oximes for antioxidative potential against highly unsaturated lipids revealed that all catecholoximes exhibit good to excellent antioxidant properties, but 3,4‑dihydroxybenzaldoxime specifically demonstrated the best overall performance and was characterized as a very powerful radical scavenger and lipid antioxidant [1]. The study employed multiple complementary assays including DPPH radical scavenging, superoxide anion quenching via luminol‑amplified chemiluminescence, and accelerated lipid autoxidation in soybean oil, evening primrose oil, and squalene [1].

Lipid autoxidation Radical scavenging Catecholoxime Antioxidant screening

Tyrosinase Inhibition: 3,4‑Dihydroxybenzaldehyde‑O‑ethyloxime Exhibits Potency Comparable to Tropolone

While this evidence pertains to the O‑ethyloxime derivative rather than the parent oxime, it establishes the critical role of the 3,4‑dihydroxybenzaldehyde oxime scaffold in achieving potent tyrosinase inhibition. The IC₅₀ of 3,4‑dihydroxybenzaldehyde‑O‑ethyloxime (0.3 ± 0.1 μmol L⁻¹) is of the same magnitude as tropolone (0.13 ± 0.08 μmol L⁻¹), a reference standard and one of the most potent tyrosinase inhibitors known [1]. By contrast, unsubstituted benzaldoxime exhibits only weak inhibitory activity, and trisubstituted benzaldoximes show no activity at all, demonstrating that the 3,4‑dihydroxy substitution pattern is essential for high potency [1].

Tyrosinase inhibition Melanogenesis Enzymatic browning Benzaldoxime derivatives

Acetylcholinesterase Regeneration Capacity: Oxime Group Confers Functional Distinction Over Aldehyde Analogs

In a study evaluating aromatic aldehydes and their oximes against human erythrocyte acetylcholinesterase, oximes demonstrated distinct functional behavior compared to their aldehyde precursors. Aldehydes exhibited inhibitory activity (21–63% inhibition at 100 mM), whereas oximes—with the exception of dimethylaminobenzaldoxime—behaved as weak enzyme regenerators when the enzyme was inhibited by the organophosphate dichlorvos [1]. Specifically, 4‑hydroxybenzaldoxime regenerated enzymatic activity by 32.83%, while 4‑hydroxy‑3‑methoxybenzaldoxime achieved only 8.90% regeneration [1]. Although 3,4‑dihydroxybenzaldehyde oxime was not directly evaluated in this study, the data establish a class‑level distinction: the oxime functional group is required for enzyme regeneration activity, whereas the aldehyde form acts as an inhibitor [1].

Acetylcholinesterase Enzyme regeneration Organophosphate poisoning Oxime therapeutics

Validated Application Scenarios for 3,4-Dihydroxybenzaldehyde Oxime Based on Quantitative Evidence


Synthetic Precursor for Nitrone Antioxidants in Personal Care Formulations

3,4‑Dihydroxybenzaldehyde oxime serves as the immediate precursor for synthesizing nitrone compounds with enhanced antioxidant protection in personal care products. A patented process uses this oxime as the starting material for reduction to the hydroxylamine intermediate (4‑((hydroxyamino)methyl)benzene‑1,3‑diol), which is subsequently condensed with vanillin to yield the bioactive nitrone [1]. The nitrones derived from this route demonstrate equivalent radical scavenging efficacy at lower concentrations or superior protection at equivalent concentrations compared to conventional antioxidants [1]. This application directly leverages the compound's established role as a synthetic intermediate validated by industrial patent documentation.

Antitumor Research Targeting Ribonucleotide Reductase in Leukemia Models

For investigators studying ribonucleotide reductase as a therapeutic target in hematologic malignancies, 3,4‑dihydroxybenzaldoxime offers a validated tool compound with established in vitro potency (IC₅₀ = 38 μM) and demonstrated in vivo efficacy (100% increased life span in L1210 murine leukemia) [1]. The compound's activity profile distinguishes it from the parent aldehyde and benzonitrile analogs, making it the preferred choice within the dihydroxybenzene derivative class for structure‑activity relationship studies or as a reference inhibitor in ribonucleotide reductase assays [1].

Lipid Stabilization and Antioxidant Formulation Development

In applications requiring protection of highly unsaturated lipids against oxidative degradation—such as edible oils, nutraceutical formulations, or cosmetic emulsions—3,4‑dihydroxybenzaldoxime provides empirically validated antioxidant performance superior to other catecholoximes [1]. The compound has been characterized as a very powerful radical scavenger and lipid antioxidant in accelerated autoxidation studies of soybean oil, evening primrose oil, and squalene, supporting its selection over structurally related oximes for formulation development [1].

Tyrosinase Inhibitor Development for Anti‑Browning and Skin‑Lightening Agents

The 3,4‑dihydroxybenzaldehyde oxime scaffold, particularly when derivatized as the O‑ethyloxime, provides a high‑potency entry point for developing tyrosinase inhibitors [1]. The O‑ethyloxime derivative achieves an IC₅₀ (0.3 μM) comparable to tropolone, the benchmark tyrosinase inhibitor, and is approximately 77‑fold more potent than kojic acid [1]. This potency, combined with the synthetic accessibility of the parent oxime, makes 3,4‑dihydroxybenzaldehyde oxime a strategic starting material for medicinal chemistry programs targeting melanogenesis or enzymatic browning in food and agricultural products.

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